molecular formula C22H14Br4N2O4 B11547684 3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11547684
M. Wt: 690.0 g/mol
InChI Key: WHXSNSMATNQFOK-LUOAPIJWSA-N
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Description

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is a complex organic compound characterized by the presence of multiple bromine atoms and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate typically involves multiple steps. The starting materials often include 2,4,6-tribromophenol and 2-bromobenzoic acid. The synthesis process may involve the following steps:

    Formation of 2,4,6-tribromophenoxyacetyl chloride: This is achieved by reacting 2,4,6-tribromophenol with thionyl chloride.

    Condensation with hydrazine: The resulting 2,4,6-tribromophenoxyacetyl chloride is then reacted with hydrazine to form the hydrazone intermediate.

    Aldol condensation: The hydrazone intermediate undergoes aldol condensation with 3-formylphenyl 2-bromobenzoate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with cellular receptors: Affecting signal transduction pathways.

    Inducing oxidative stress: Leading to cell death in certain biological contexts.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A simpler compound with similar bromine substitution, used in flame retardants and as a fungicide.

    2-Bromobenzoic acid: A precursor in the synthesis of the target compound, used in organic synthesis.

Uniqueness

3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate is unique due to its complex structure, which combines multiple bromine atoms and phenyl groups

Properties

Molecular Formula

C22H14Br4N2O4

Molecular Weight

690.0 g/mol

IUPAC Name

[3-[(E)-[[2-(2,4,6-tribromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C22H14Br4N2O4/c23-14-9-18(25)21(19(26)10-14)31-12-20(29)28-27-11-13-4-3-5-15(8-13)32-22(30)16-6-1-2-7-17(16)24/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

WHXSNSMATNQFOK-LUOAPIJWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

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